molecular formula C20H14FN3O B11687812 4-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide

4-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide

Cat. No.: B11687812
M. Wt: 331.3 g/mol
InChI Key: UAXKMSSLKRJTIV-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a fluorine atom, an imidazo[1,2-a]pyridine moiety, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzoic acid with 3-(imidazo[1,2-a]pyridin-2-yl)aniline under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamide group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and exhibit similar biological activities.

    Fluorobenzamides: Compounds with a fluorine atom attached to a benzamide group, often used in medicinal chemistry for their enhanced metabolic stability and bioavailability.

Uniqueness

4-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is unique due to the combination of the imidazo[1,2-a]pyridine moiety and the fluorobenzamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H14FN3O

Molecular Weight

331.3 g/mol

IUPAC Name

4-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

InChI

InChI=1S/C20H14FN3O/c21-16-9-7-14(8-10-16)20(25)22-17-5-3-4-15(12-17)18-13-24-11-2-1-6-19(24)23-18/h1-13H,(H,22,25)

InChI Key

UAXKMSSLKRJTIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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